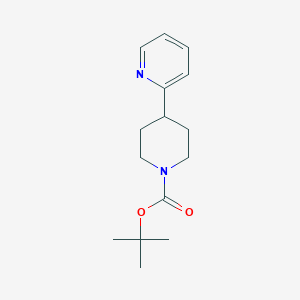

tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylate

Description

tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylate is a piperidine derivative featuring a pyridin-2-yl substituent at the 4-position of the piperidine ring, with a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This structure is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where piperidine scaffolds are prevalent due to their bioactivity and conformational flexibility.

Properties

IUPAC Name |

tert-butyl 4-pyridin-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-7-12(8-11-17)13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQIVJVEVSAJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455519 | |

| Record name | Tert-butyl 4-pyridin-2-ylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206446-49-3 | |

| Record name | 1,1-Dimethylethyl 4-(2-pyridinyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206446-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tert-butyl 4-pyridin-2-ylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies

The preparation of tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate typically involves the following key synthetic approaches:

- Reductive amination of 4-piperidone derivatives with 2-pyridinecarboxaldehyde

- Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) on appropriately functionalized piperidine precursors

- Direct nucleophilic substitution on 4-halopiperidine derivatives with 2-pyridyl nucleophiles

Among these, reductive amination is the most commonly reported and practical method due to its straightforwardness and high selectivity.

Detailed Preparation Method via Reductive Amination

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Starting material | tert-Butyl piperidine-4-carboxylate or 4-piperidone derivative | The Boc-protected piperidine ring is used as the scaffold. |

| 2. Condensation | 2-Pyridinecarboxaldehyde, solvent (e.g., methanol, ethanol, or dichloromethane), room temperature to reflux | The aldehyde and piperidine carbonyl form an imine intermediate. |

| 3. Reduction | Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN), mild acidic conditions | Selective reduction of the imine to the secondary amine occurs, preserving Boc protection. |

| 4. Workup and purification | Aqueous quench, extraction, column chromatography or recrystallization | Isolation of pure this compound |

- Sodium triacetoxyborohydride is preferred over sodium borohydride due to its selectivity in reductive amination without reducing other functional groups.

- The Boc group is stable under the reductive amination conditions.

- Solvent choice affects yield and purity; dichloromethane or acetonitrile are common.

Alternative Synthetic Routes

- Starting from tert-butyl 4-halopiperidine-1-carboxylate (e.g., 4-bromo derivative), palladium-catalyzed cross-coupling with 2-pyridylboronic acid under Suzuki conditions can install the pyridin-2-yl substituent.

- Buchwald-Hartwig amination can also be employed using 2-bromopyridine and tert-butyl 4-aminopiperidine-1-carboxylate.

- High regioselectivity.

- Amenable to diverse substituents.

- Scalable for industrial synthesis.

- Requires palladium catalysts and ligands.

- More expensive reagents and longer reaction times.

Representative Research Findings and Patents

A patent (US9073900B2) describes the preparation of related piperidinyl compounds via reductive amination of Boc-protected piperidine derivatives with biaryl aldehydes, which can be adapted for this compound synthesis. The process involves:

- Conversion of tert-butyl-4-(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)piperidine-1-carboxylate to a piperidin-4-yl intermediate.

- Subsequent reductive amination with the corresponding aldehyde (in this case, 2-pyridinecarboxaldehyde).

This method ensures high purity and yield, suitable for pharmaceutical applications.

Analytical Characterization

To confirm the successful synthesis and purity of this compound, the following techniques are routinely employed:

| Technique | Purpose | Typical Findings |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | 1H NMR: Characteristic tert-butyl singlet (~1.4 ppm), aromatic pyridine protons (7–9 ppm), piperidine ring protons (1–4 ppm). 13C NMR: Signals corresponding to Boc carbonyl (~155 ppm), tert-butyl carbons (~28 ppm), and pyridine carbons. |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight verification | Molecular ion peak consistent with C15H22N2O2 (expected m/z ~270.17 [M+H]+). |

| Infrared Spectroscopy (IR) | Functional group identification | Strong absorption for carbamate C=O (~1700 cm−1), N-H stretching (~3300 cm−1). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity ≥ 98% in optimized preparations. |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reductive Amination | tert-Butyl 4-piperidone-1-carboxylate + 2-pyridinecarboxaldehyde | NaBH(OAc)3 or NaBH3CN, solvent (DCM, MeOH) | Room temp to reflux, mild acidic | High selectivity, mild conditions, Boc stable | Requires aldehyde, moderate purification |

| Suzuki Coupling | tert-Butyl 4-bromopiperidine-1-carboxylate + 2-pyridylboronic acid | Pd catalyst, base (K2CO3), solvent (toluene, dioxane) | 80–100°C, inert atmosphere | Regioselective, scalable | Expensive catalysts, longer reaction times |

| Buchwald-Hartwig Amination | tert-Butyl 4-aminopiperidine-1-carboxylate + 2-bromopyridine | Pd catalyst, ligand, base | Elevated temp, inert atmosphere | Direct C-N bond formation | Catalyst cost, ligand optimization needed |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The pyridinyl group can be oxidized under specific conditions to form N-oxides.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used to replace the tert-butyl ester group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridinyl group forms pyridine N-oxides, while reduction can yield various piperidine derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules:

tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylate serves as a versatile intermediate in the synthesis of complex organic molecules. It is particularly valuable in creating heterocyclic compounds that are crucial in pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations such as oxidation, reduction, and substitution, making it adaptable for multiple synthetic pathways.

Synthesis Methods:

The synthesis typically involves reacting 4-(pyridin-2-yl)piperidine with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction is usually conducted in dichloromethane at room temperature, followed by purification through column chromatography.

Biological Research

Drug Discovery:

This compound has garnered attention in drug discovery due to its potential therapeutic applications. It acts as a precursor for synthesizing bioactive molecules targeting specific biological pathways. Research has indicated that derivatives of this compound may inhibit key enzymes involved in disease processes, such as protein kinase B (Akt), which is implicated in cancer cell survival and proliferation .

Antimicrobial Activity:

Studies have shown that related piperidine derivatives exhibit antimicrobial properties, suggesting that this compound could contribute to the development of new antimicrobial agents .

Therapeutic Applications

Cancer Research:

Recent studies highlight the compound's potential as an inhibitor of cancer cell proliferation. Modifications to piperidine derivatives have resulted in potent inhibitors demonstrating significant anti-tumor activity in vivo. For example, certain pyridine-based compounds have shown strong inhibitory effects on human tumor xenografts, indicating their potential for cancer therapy .

Neuropharmacology:

Research indicates that piperidine derivatives may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders . The ability of these compounds to modulate receptor activity makes them candidates for further exploration in neuropharmacology.

Industrial Applications

Agrochemicals and Specialty Chemicals:

In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its stability and solubility make it suitable for formulating products with specific properties required for agricultural applications.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyridinyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylate with structurally analogous compounds, focusing on substituent variations, synthetic routes, physicochemical properties, and safety profiles.

Structural and Functional Group Variations

Key Observations :

- Positional Isomerism : Pyridin-2-yl vs. pyridin-3-yl substituents (e.g., vs. target compound) influence electronic properties and binding interactions.

- Functional Group Diversity: Amino groups (), thioethers (), and trifluoromethyl groups () modulate solubility, reactivity, and biological activity.

- Synthetic Complexity: Piperazine-containing derivatives () require multi-step coupling, whereas simpler analogs (e.g., ) use direct organometallic additions.

Insights :

- Organolithium reagents (e.g., phenyllithium) enable efficient nucleophilic additions to Boc-piperidinones .

- Reductive amination and thioether couplings are robust methods for introducing heterocycles and aromatic groups .

Biological Activity

tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a piperidine ring, a pyridine moiety, and a tert-butyl ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 262.35 g/mol. The presence of the pyridinyl group enhances its electronic properties, making it a versatile candidate for interactions with various biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against several enzymes. For instance, studies have shown its potential as an inhibitor of GSK-3β (Glycogen Synthase Kinase 3 beta), which plays a crucial role in various cellular processes, including metabolism and cell signaling. The compound demonstrated an IC50 value in the low micromolar range, indicating potent inhibitory effects .

Receptor Modulation

The compound also shows promise in modulating neurotransmitter receptors. Interaction studies have suggested that it can influence pathways associated with neurological disorders by binding to specific receptors involved in neurotransmission .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the piperidine or pyridine rings significantly affect its potency and selectivity for different biological targets. For example, the introduction of alkyl groups or functional groups can enhance binding affinity or alter the compound's pharmacokinetic properties .

Study on GSK-3β Inhibition

In a recent study, researchers synthesized various derivatives of piperidine-based compounds to evaluate their inhibitory effects on GSK-3β. Among these, this compound was highlighted for its competitive inhibition with an IC50 value reported at approximately 8 nM, showcasing its potential as a therapeutic agent in conditions like Alzheimer's disease where GSK-3β is implicated .

Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could reduce cell death induced by oxidative stress in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the piperidine ring through cyclization.

- Introduction of the pyridinyl group via nucleophilic substitution.

- Esterification with tert-butyl alcohol to form the final product.

These methods can be optimized for yield and efficiency through various techniques, including continuous flow synthesis .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate | Contains a piperazine ring affecting biological activity | |

| Tert-butyl 4-(5-methylpyridin-2-yl)amino-piperidine | Methyl group alters solubility and interaction profiles | |

| Tert-butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine | Nitro group may enhance potency but alters toxicity |

These comparisons highlight how variations in substituents can significantly impact pharmacological properties and applications in research.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate?

- Methodology : Synthesis typically involves coupling reactions between piperidine derivatives and pyridine-containing precursors. For example, intermediates like tert-butyl carbamate can react with functionalized piperidines under optimized conditions using catalysts (e.g., palladium-based catalysts) and solvents (e.g., dichloromethane or THF) to enhance yield . Purification often employs column chromatography (silica gel) or recrystallization .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Ensure anhydrous conditions for moisture-sensitive steps.

Q. How should researchers safely handle and store this compound in the laboratory?

- Handling : Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. For respiratory protection, select NIOSH-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations) .

- Storage : Store in a cool, dry, ventilated area away from oxidizers. Use airtight containers to prevent degradation. Stability data suggest no significant decomposition under recommended conditions .

Q. What analytical techniques are suitable for characterizing this compound?

- Structural Confirmation :

- NMR : and NMR to identify proton environments and carbon frameworks (e.g., tert-butyl peaks at ~1.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported structural configurations?

- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELX software for refinement. SHELXL is ideal for small-molecule refinement, while SHELXD/SHELXE aid in experimental phasing .

- Data Analysis : Compare observed bond lengths/angles with computational models (e.g., DFT). Address outliers by re-examizing hydrogen bonding or torsional strain .

Q. What strategies optimize reaction yields when synthesizing derivatives of this compound?

- Catalyst Screening : Test Pd(OAc)/XPhos for Suzuki-Miyaura couplings or CuI for Ullmann reactions. Solvent polarity adjustments (e.g., DMF vs. toluene) can improve solubility .

- Kinetic Control : Lower reaction temperatures (e.g., 0–5°C) to minimize side reactions. Use in-situ IR or NMR to track intermediates .

Q. How do computational methods predict the compound’s reactivity in medicinal chemistry applications?

- In Silico Tools :

- Docking Studies : AutoDock Vina or Schrödinger Suite to assess binding affinity to targets (e.g., kinases).

- ADMET Prediction : SwissADME for bioavailability/log P (~2.5–3.5, typical for CNS-penetrant compounds) .

- Validation : Cross-reference with experimental IC values from enzyme inhibition assays .

Q. How should researchers address conflicting toxicity data in safety assessments?

- Data Reconciliation : Review source material for test conditions (e.g., acute vs. chronic exposure). For example, acute toxicity may show LD > 2000 mg/kg (oral, rat), while chronic studies are lacking .

- Mitigation : Implement tiered testing—start with Ames test for mutagenicity, followed by in vivo models if warranted .

Key Research Findings

- Crystallography : SHELX refinement confirms a chair conformation for the piperidine ring, with pyridine nitrogen participating in hydrogen bonding .

- Synthetic Yield : Optimized conditions (e.g., 20°C, 2 hr) achieve >80% purity after silica gel chromatography .

- Safety : No carcinogenicity classification per IARC/ACGIH, but respiratory irritation reported at high concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.